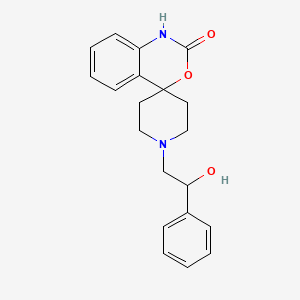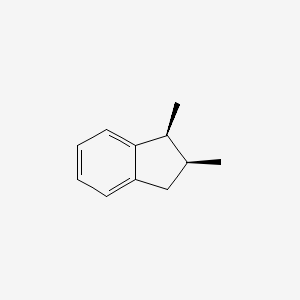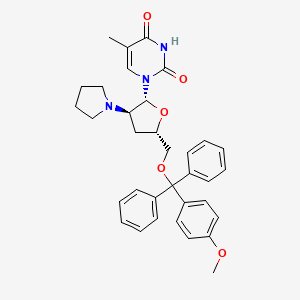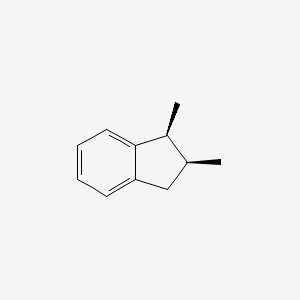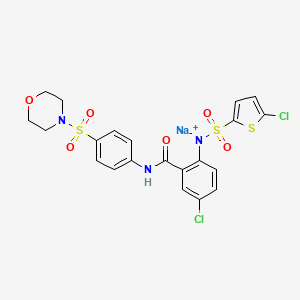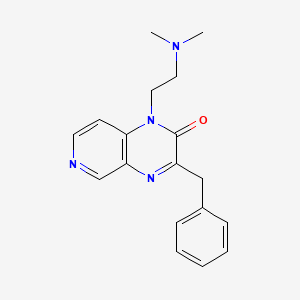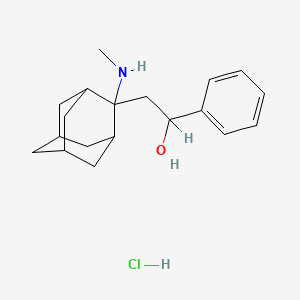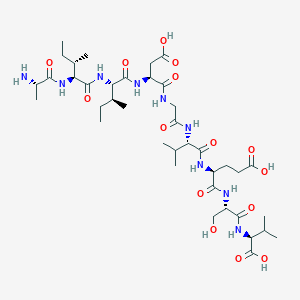
Sydowic acid, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sydowic acid, (+)-, is a secondary metabolite isolated from the endophytic fungus Aspergillus sydowii. This compound is known for its unique structure and potential biological activities. It forms colorless needles and has a molecular formula of C15H20O4 .
準備方法
Synthetic Routes and Reaction Conditions
Sydowic acid, (+)-, can be synthesized through various organic synthesis methods. One common approach involves the oxidation of specific precursors using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction conditions typically include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of sydowic acid, (+)-, often involves fermentation processes using Aspergillus sydowii. The fungus is cultured in a suitable medium, and the compound is extracted from the culture filtrates. This method is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
Sydowic acid, (+)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sydonic acid and hydroxysydonic acid.
Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.
Substitution: Sydowic acid, (+)-, can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include sydonic acid, hydroxysydonic acid, and various sydowic acid derivatives .
科学的研究の応用
Sydowic acid, (+)-, has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of natural products and as a biochemical tool in research.
作用機序
The mechanism of action of sydowic acid, (+)-, involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory and microbial pathways .
類似化合物との比較
Sydowic acid, (+)-, can be compared with other similar compounds such as sydonic acid, sydowinin A, and sydowinin B. These compounds share structural similarities but differ in their biological activities and chemical properties. For example:
Sydonic acid: Another metabolite from Aspergillus sydowii with distinct biological activities.
Sydowinin A and B: These compounds have different functional groups and exhibit unique biological effects.
Conclusion
Sydowic acid, (+)-, is a fascinating compound with diverse applications in scientific research. Its unique structure and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
特性
CAS番号 |
120442-16-2 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
3-hydroxy-4-[(2R)-2,6,6-trimethyloxan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-14(2)7-4-8-15(3,19-14)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16H,4,7-8H2,1-3H3,(H,17,18)/t15-/m1/s1 |
InChIキー |
PPKSRWBBMMEDGG-OAHLLOKOSA-N |
異性体SMILES |
C[C@@]1(CCCC(O1)(C)C)C2=C(C=C(C=C2)C(=O)O)O |
正規SMILES |
CC1(CCCC(O1)(C)C2=C(C=C(C=C2)C(=O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






